![molecular formula C21H27N3O2S2 B276160 Ethyl 3-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-methylphenyl)-2-thiophenecarboxylate](/img/structure/B276160.png)
Ethyl 3-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-methylphenyl)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-methylphenyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 3-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-methylphenyl)-2-thiophenecarboxylate is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, such as the proteasome and the histone deacetylase. The compound has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 3-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-methylphenyl)-2-thiophenecarboxylate are still being studied. However, it has been found to have potential therapeutic effects against various diseases such as cancer, diabetes, and inflammation. The compound has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 3-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-methylphenyl)-2-thiophenecarboxylate in lab experiments include its potential therapeutic effects against various diseases and its ability to inhibit the activity of various enzymes and proteins. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 3-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-methylphenyl)-2-thiophenecarboxylate. One of the future directions is to study the compound's mechanism of action in more detail. Another future direction is to explore the potential therapeutic effects of this compound against various diseases, such as cancer, diabetes, and inflammation. Additionally, the synthesis method of this compound can be optimized to make it more efficient and cost-effective.
Conclusion:
In conclusion, Ethyl 3-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-methylphenyl)-2-thiophenecarboxylate is a chemical compound that has potential applications in various fields of scientific research. Its complex synthesis method, potential therapeutic effects against various diseases, and ability to inhibit the activity of various enzymes and proteins make it an interesting compound for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Ethyl 3-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-methylphenyl)-2-thiophenecarboxylate is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-methyl-1,4-diazepane, 4-methylphenyl isothiocyanate, and ethyl 2-bromo-3-oxobutanoate in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-methylphenyl)-2-thiophenecarboxylate has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to have potential therapeutic effects against various diseases such as cancer, diabetes, and inflammation. The compound has also been used as a tool for studying the mechanism of action of various enzymes and proteins.
Eigenschaften
Molekularformel |
C21H27N3O2S2 |
---|---|
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
ethyl 3-[(4-methyl-1,4-diazepane-1-carbothioyl)amino]-5-(4-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C21H27N3O2S2/c1-4-26-20(25)19-17(14-18(28-19)16-8-6-15(2)7-9-16)22-21(27)24-11-5-10-23(3)12-13-24/h6-9,14H,4-5,10-13H2,1-3H3,(H,22,27) |
InChI-Schlüssel |
GKCUIAPUURHMNV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C)NC(=S)N3CCCN(CC3)C |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C)NC(=S)N3CCCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.